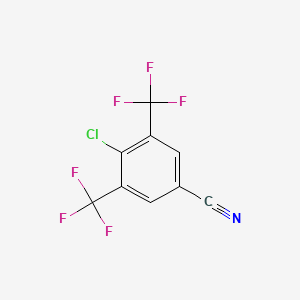

![molecular formula C14H10ClFO3 B1322635 3-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid CAS No. 773870-40-9](/img/structure/B1322635.png)

3-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

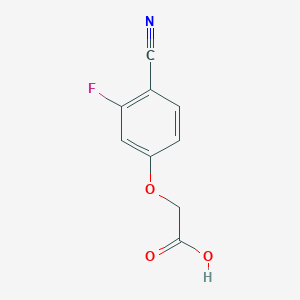

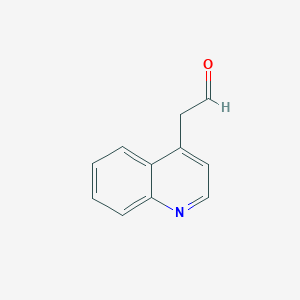

3-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid is a synthetic compound known as a selective estrogen receptor modulator. It has a molecular formula of C14H10ClFO3 and an average mass of 280.679 Da .

Molecular Structure Analysis

The molecular structure of 3-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid consists of a benzoic acid moiety linked to a 2-chloro-6-fluorobenzyl group via an ether bond . The C-C-C angles within the aromatic moiety cover a range of 116.11 (14)-123.96 (15)° .Chemical Reactions Analysis

While specific chemical reactions involving 3-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid are not available, alcohols in general can undergo several reactions, including conversion into alkyl halides, tosylates, dehydration to yield alkenes, and conversion into esters .Wissenschaftliche Forschungsanwendungen

Metabolic Fate and Chemical Analysis

Metabolic Fate of Fluorobenzyl Alcohols : A study by Blackledge et al. (2003) explored the metabolic fate of 2-, 3-, and 4-fluorobenzyl alcohols in rats, uncovering that the major metabolites in urine were glycine conjugates of the corresponding benzoic acids, with a small proportion of urinary metabolites corresponding to N-acetylcysteinyl conjugates, indicating the formation of a reactive sulphate ester during metabolism (Blackledge, Nicholson, & Wilson, 2003).

Analytical Methods for Fluorinated Aromatic Carboxylic Acids : Kumar & Sharma (2021) reviewed advancements in analytical methods for detecting fluorinated benzoic acids in aqueous matrices, emphasizing their critical role as chemical tracers in various applications, including hydrothermal, geothermal, leaching, and oilfield applications. The review highlighted the importance of achieving the lowest possible limit of concentration in tracer detection (Kumar & Sharma, 2021).

Halogen Substituted Benzoic Acids in Pharmaceutical Analysis : A study by Blackledge et al. (2003) on the metabolic fate of fluorobenzyl alcohols also revealed the presence of glycine-conjugated benzoic acids as major urinary metabolites, demonstrating the importance of understanding the metabolism of these compounds in pharmaceutical analysis (Blackledge, Nicholson, & Wilson, 2003).

Structural Analysis and Material Science

Crystallographic Study and Electronic Structure : Pramanik et al. (2019) conducted a crystallographic study using X-ray powder diffraction and electronic structure and molecular electrostatic potential calculations on five ortho-, meta-, and para-substituted benzoic acid derivatives. This study provided insights into the nature of intermolecular interactions, crystal packing, and the electronic structure of these compounds (Pramanik, Dey, & Mukherjee, 2019).

Energetic Structure-Property Relationships : Zherikova & Verevkin (2019) analyzed the thermodynamic properties of halogenosubstituted benzoic acids, providing valuable insights for material sciences and the assessment of chemicals' fate in the environment and atmosphere (Zherikova & Verevkin, 2019).

Adsorption Behaviors on Electrodes : Ikezawa, Yoshida, & Ariga (2006) investigated the adsorption behaviors of 2-substitued benzoic acids on Au(1 0 0) electrodes in acidic media, contributing to the understanding of adsorption dynamics in electrochemistry (Ikezawa, Yoshida, & Ariga, 2006).

Synthesis and Antibacterial Activity of Hybrid Derivatives : Satpute, Gangan, & Shastri (2018) discussed the synthesis of novel ester/hybrid derivatives of 3-hydroxybenzoic acid and their potential antibacterial activity, demonstrating the versatility of benzoic acid derivatives in the development of new drug candidates (Satpute, Gangan, & Shastri, 2018).

Eigenschaften

IUPAC Name |

3-[(2-chloro-6-fluorophenyl)methoxy]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFO3/c15-12-5-2-6-13(16)11(12)8-19-10-4-1-3-9(7-10)14(17)18/h1-7H,8H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYJJJGDDMYRRGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,7-Dichloropyrido[2,3-d]pyrimidine](/img/structure/B1322554.png)

![3H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B1322557.png)